4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
Overview
Description
“4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid” is a complex organic compound. It is related to “4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid”, which is a very acid-sensitive linker used for the preparation of carboxamides, carbamates, and C-terminally modified peptides . Another related compound is “3,5-Dimethoxybenzoic acid”, which is a methoxybenzoic acid that is benzoic acid substituted by methoxy groups at positions 3 and 5 .
Scientific Research Applications
Synthesis and Chemical Properties
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid has been involved in various synthesis processes. One example is the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000). Additionally, its derivatives have been synthesized and characterized for their acid-base and redox behavior (Bem et al., 2018).
Antioxidant and Antimicrobial Applications
Research has also focused on the antioxidant properties of compounds derived from this compound. For instance, its derivatives demonstrated significant free-radical scavenging ability in DPPH and FRAP assays, highlighting their potential as antioxidants (Hussain, 2016). Moreover, prenylated benzoic acid derivatives, similar in structure, have shown antimicrobial and molluscicidal activity, indicating their potential in biocidal applications (Orjala et al., 1993).
Structural Analysis and Molecular Characterization
Structural and molecular characterization of derivatives of this compound has been a subject of interest. For example, studies on mono-, di-, and trioxygenated xanthones derived from similar compounds have helped in understanding structure-activity relationships (Gales et al., 2001).
Bacterial Degradation and Environmental Impact
Research has also explored the bacterial degradation of compounds related to this compound, such as 3,4,5-trimethoxybenzoic acid, indicating its environmental impact and potential for bioremediation (Donnelly & Dagley, 1980).
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-13-7-14(20-2)9-15(8-13)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIZSSSHHGSXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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